Cas no 548-43-6 (Elymoclavin)

Elymoclavin is a naturally occurring ergot alkaloid derived from clavine-type compounds, primarily produced by certain fungi of the Claviceps genus. It serves as a key intermediate in the biosynthesis of more complex ergot alkaloids, which exhibit diverse biological activities. Elymoclavin is of significant interest in pharmaceutical research due to its potential role in synthesizing derivatives with neurological and vasoactive properties. Its structural features, including a tetracyclic ergoline backbone, make it a valuable scaffold for medicinal chemistry applications. The compound is typically characterized by high purity and stability under controlled conditions, ensuring reliability for experimental and industrial use. Research continues to explore its pharmacological potential and synthetic utility.
Elymoclavin structure
Elymoclavin structure
商品名:Elymoclavin
CAS番号:548-43-6
MF:C16H18N2O
メガワット:254.32692
CID:368329
PubChem ID:440904

Elymoclavin 化学的及び物理的性質

名前と識別子

    • Ergoline-8-methanol,8,9-didehydro-6-methyl-
    • ELYMOCLAVINE
    • 8,9-Didehydro-6-methylergoline-8-methanol
    • Elymoclavin
    • C06068
    • ((6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
    • BRN 0030650
    • UNII-5LR46DLO0D
    • SCHEMBL183704
    • Elimoclavin
    • 5LR46DLO0D
    • [(2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),3,9,12,14-pentaen-4-yl]methanol
    • Methanol, (8,9-didehydro-6-methylergolin-8-yl)-
    • NS00043392
    • ELYMOCLAVINE [MI]
    • CHEBI:4777
    • EINECS 208-948-9
    • [(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
    • NSC 109431
    • NSC-109431
    • 4-23-00-02716 (Beilstein Handbook Reference)
    • Q5368476
    • DTXSID70970145
    • 548-43-6
    • Spectrum5_001634
    • SPECTRUM1800052
    • CHEMBL3706997
    • Dihydrolysergol
    • インチ: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3/t13-,15-/m1/s1
    • InChIKey: DAVNRFCJMIONPO-UKRRQHHQSA-N
    • ほほえんだ: CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO

計算された属性

  • せいみつぶんしりょう: 254.14200
  • どういたいしつりょう: 254.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 39.3A^2

じっけんとくせい

  • 密度みつど: 1.0398 (rough estimate)
  • ゆうかいてん: 251°C (rough estimate)
  • ふってん: 397.54°C (rough estimate)
  • フラッシュポイント: 236.8°C
  • 屈折率: 1.6240 (estimate)
  • PSA: 39.26000
  • LogP: 1.97820
  • ひせんこうど: D20 -59° (c = 0.1 in ethanol) (Abe); D20 -152° (c = 0.9 in pyridine) (Stoll)

Elymoclavin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E985790-0.5mg
Elymoclavin
548-43-6
0.5mg
$ 200.00 2023-02-02
TRC
E985790-5mg
Elymoclavin
548-43-6
5mg
$ 1777.00 2023-09-07
A2B Chem LLC
AG43701-5mg
elymoclavine
548-43-6
5mg
$1720.00 2023-12-30
A2B Chem LLC
AG43701-2.5mg
elymoclavine
548-43-6
2.5mg
$1051.00 2023-12-30
TRC
E985790-.5mg
Elymoclavin
548-43-6
5mg
$227.00 2023-05-18
TRC
E985790-2.5mg
Elymoclavin
548-43-6
2.5mg
$ 1034.00 2023-09-07

Elymoclavin 関連文献

Elymoclavinに関する追加情報

Recent Advances in the Study of Elymoclavin (548-43-6): A Comprehensive Research Brief

Elymoclavin (CAS: 548-43-6) is a naturally occurring ergot alkaloid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its biosynthesis pathways, pharmacological activities, and potential as a lead compound for drug development. This research brief aims to provide an up-to-date overview of the latest findings related to Elymoclavin, with a particular emphasis on its molecular mechanisms and clinical relevance.

One of the most notable advancements in the study of Elymoclavin is the identification of its biosynthetic pathway in clavicipitaceous fungi. Researchers have employed advanced genomic and metabolomic techniques to map the enzymatic steps involved in its production. These findings have not only deepened our understanding of ergot alkaloid biosynthesis but also opened new avenues for the engineered production of Elymoclavin and its derivatives. Such engineered systems could potentially enhance yield and purity, addressing some of the challenges associated with natural extraction methods.

Pharmacologically, Elymoclavin has demonstrated a range of bioactivities, including dopaminergic, serotonergic, and adrenergic receptor modulation. Recent in vitro and in vivo studies have highlighted its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and migraine. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Elymoclavin derivatives exhibited high selectivity for dopamine D2 receptors, suggesting their potential use in developing novel antipsychotic medications. These findings are particularly promising given the need for more effective and safer treatments for psychiatric conditions.

In addition to its neurological applications, Elymoclavin has shown promise in oncology research. A recent preclinical study investigated its anti-proliferative effects on certain cancer cell lines, revealing that it can induce apoptosis through the inhibition of key signaling pathways. While these results are preliminary, they underscore the compound's versatility and warrant further investigation into its potential as an anticancer agent. Researchers are particularly interested in exploring its synergistic effects with existing chemotherapeutic drugs to enhance efficacy and reduce side effects.

Despite these promising developments, challenges remain in the clinical translation of Elymoclavin-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications of Elymoclavin to improve its drug-like properties while retaining its biological activity. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel Elymoclavin analogs with enhanced metabolic stability and reduced off-target effects.

In conclusion, Elymoclavin (548-43-6) represents a fascinating area of research in chemical biology and pharmaceutical science. The latest studies have expanded our understanding of its biosynthesis, pharmacological activities, and therapeutic potential across multiple disease areas. As research continues to unravel the complexities of this compound, it is poised to make significant contributions to drug discovery and development. Future directions may include the exploration of its immunomodulatory effects and the development of targeted delivery systems to maximize therapeutic efficacy while minimizing adverse effects.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.